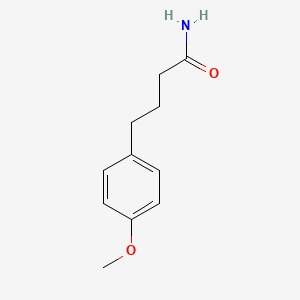

4-(4-Methoxyphenyl)butanamide

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methoxyphenyl)butanamide typically involves the reaction of 4-methoxybenzoic acid with butanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with the amine to form the desired amide.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using similar reaction conditions but with optimized parameters to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols.

Substitution: The methoxy group on the phenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products:

Oxidation: 4-(4-Methoxyphenyl)butanoic acid.

Reduction: 4-(4-Methoxyphenyl)butanol.

Substitution: 4-(4-Nitrophenyl)butanamide or 4-(4-Halophenyl)butanamide.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Therapeutic Potential

4-(4-Methoxyphenyl)butanamide has been investigated for its potential therapeutic properties. It is particularly noted for its role as a lead compound in drug development targeting neurological disorders. The compound's structure allows it to interact with specific biological targets, which may lead to the development of novel treatments for conditions such as anxiety and depression.

Case Study: Neurological Disorders

A study demonstrated that derivatives of this compound exhibited significant activity against certain neurotransmitter receptors. For instance, compounds derived from this structure were tested for their binding affinity to serotonin receptors, showing promising results that could pave the way for new antidepressants .

Organic Synthesis

Building Block in Synthesis

The compound serves as a valuable building block in organic synthesis. Its unique functional groups facilitate the creation of more complex molecules through various chemical reactions such as nucleophilic substitutions and coupling reactions.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Nucleophilic Substitution | Involves the replacement of a leaving group with a nucleophile | Substituted amides |

| Coupling Reactions | Forms bonds between two aromatic systems | Biaryl compounds |

| Oxidation | Converts the amide to corresponding carboxylic acid | Carboxylic acids |

Biological Research

Biological Activity

Research has shown that this compound exhibits notable biological activity, particularly in anti-inflammatory pathways. Its derivatives have been screened for inhibition of cyclooxygenase (COX) enzymes, which are key players in inflammatory responses.

Case Study: Anti-Inflammatory Effects

In a recent study, several derivatives of this compound were synthesized and tested for their COX-1 and COX-2 inhibitory activities. The results indicated that some compounds displayed IC50 values comparable to established anti-inflammatory drugs like celecoxib, suggesting their potential as new anti-inflammatory agents .

Industrial Applications

Specialty Chemicals Production

The compound is also utilized in the production of specialty chemicals within industrial settings. Its chemical properties allow it to be incorporated into formulations that require specific reactivity or stability.

Table 2: Industrial Applications of this compound

| Application Type | Description |

|---|---|

| Specialty Chemicals | Used in formulations requiring specific chemical properties |

| Material Science | Incorporated into polymers for enhanced performance |

Mecanismo De Acción

The mechanism of action of 4-(4-Methoxyphenyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group on the phenyl ring can enhance its binding affinity to certain biological targets, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparación Con Compuestos Similares

4-(4-Methylphenyl)butanamide: Similar structure but with a methyl group instead of a methoxy group.

4-(4-Chlorophenyl)butanamide: Contains a chlorine atom instead of a methoxy group.

4-(4-Nitrophenyl)butanamide: Features a nitro group in place of the methoxy group.

Uniqueness: 4-(4-Methoxyphenyl)butanamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility in organic solvents and may also affect its pharmacokinetic properties, making it a valuable compound for various applications.

Actividad Biológica

4-(4-Methoxyphenyl)butanamide is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and data tables summarizing its effects.

Chemical Structure and Properties

This compound, also known as 4-(p-methoxyphenyl)butanamide, has the following chemical structure:

- Molecular Formula : C12H17NO2

- Molecular Weight : 207.27 g/mol

The compound features a butanamide backbone substituted with a methoxyphenyl group, which is believed to contribute to its biological activity.

Research indicates that compounds similar to this compound may interact with various biological targets, including receptors and enzymes involved in metabolic processes. The presence of the methoxy group enhances lipophilicity, potentially facilitating better membrane penetration and receptor binding.

Anticancer Activity

Several studies have investigated the anticancer properties of compounds related to this compound. A notable case study reported that derivatives exhibited significant cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.2 |

| HeLa | 12.5 |

| A549 | 18.6 |

The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase, as evidenced by flow cytometry analyses.

Antimicrobial Activity

In vitro studies have also shown that this compound possesses antimicrobial properties. The compound demonstrated inhibitory effects against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest potential applications in treating infections caused by resistant bacterial strains.

Case Study: In Silico Screening

A recent study employed in silico methods to screen for potential interactions of this compound with various biological targets. Molecular docking simulations indicated strong binding affinities to key enzymes involved in metabolic pathways, such as:

- Lysophosphatidic Acid Receptors (LPARs) : Modulators of cell proliferation and survival.

- Angiotensin-Converting Enzyme (ACE) : Targets for hypertension treatment.

The binding energies calculated were significantly lower than those of known inhibitors, suggesting that this compound could be a lead candidate for further drug development.

Toxicity and Safety Profile

Toxicological evaluations are essential for assessing the safety of new compounds. Preliminary studies indicated low toxicity levels for this compound in vitro, with an LD50 greater than 2000 mg/kg in rodent models. However, comprehensive toxicity testing is necessary before clinical application.

Propiedades

IUPAC Name |

4-(4-methoxyphenyl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-14-10-7-5-9(6-8-10)3-2-4-11(12)13/h5-8H,2-4H2,1H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBHLGXLPPGNNIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.